molecular formula C4H4ClNO3 B130678 4-(Chloromethyl)-2,5-oxazolidinedione CAS No. 3981-41-7

4-(Chloromethyl)-2,5-oxazolidinedione

Cat. No.: B130678
CAS No.: 3981-41-7
M. Wt: 149.53 g/mol
InChI Key: ALQADUBZEIRDQN-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-2,5-oxazolidinedione is a heterocyclic organic compound featuring a five-membered ring structure with an oxazolidinedione core and a chloromethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Chloromethyl)-2,5-oxazolidinedione typically involves the chloromethylation of 2,5-oxazolidinedione. One common method includes the reaction of 2,5-oxazolidinedione with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a base like sodium hydroxide . The reaction is usually carried out under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can improve the sustainability of the production process .

Comparison with Similar Compounds

Uniqueness: 4-(Chloromethyl)-2,5-oxazolidinedione is unique due to its oxazolidinedione core, which imparts distinct chemical reactivity and biological activity.

Biological Activity

4-(Chloromethyl)-2,5-oxazolidinedione is a heterocyclic organic compound characterized by its five-membered ring structure, which includes an oxazolidinedione core. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities and applications in drug development.

The synthesis of this compound typically involves chloromethylation of 2,5-oxazolidinedione using chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate in the presence of a base like sodium hydroxide. This process can be optimized for yield and purity through industrial methods that incorporate green chemistry principles.

The biological activity of this compound primarily stems from its ability to form covalent bonds with nucleophilic sites on proteins or enzymes. This interaction can lead to inhibition of various biological pathways, making it a candidate for further research in therapeutic applications. Its mechanism is similar to that of other oxazolidinones, which are known for their unique action against bacterial ribosomes .

Antimicrobial Properties

This compound has been studied for its antimicrobial properties. It serves as a key intermediate in the synthesis of cycloserine, an antibiotic effective against tuberculosis and other bacterial infections. The compound's structure allows it to inhibit protein synthesis in Gram-positive bacteria by binding to the 50S ribosomal subunit, which prevents the initiation of translation .

Case Studies and Research Findings

  • Antibacterial Activity : Research indicates that derivatives of oxazolidinones exhibit potent activity against resistant strains of bacteria such as Staphylococcus aureus (including MRSA) and Enterococcus faecium. For instance, modifications at the C-5 position of oxazolidinone derivatives have shown improved minimum inhibitory concentration (MIC) values against these pathogens .
  • Structure–Activity Relationship : Studies on structure–activity relationships (SAR) have demonstrated that variations in the oxazolidinone scaffold can lead to significant changes in biological activity. For example, certain modifications have resulted in compounds with MIC values as low as 0.5 μg/mL against resistant bacterial strains .
  • Pharmacokinetics : The pharmacokinetic profile of related oxazolidinones shows rapid absorption and high bioavailability when administered orally. The half-life ranges from 4.5 to 5.5 hours, with renal and fecal excretion being the primary routes .

Comparative Analysis

The following table summarizes the biological activity and characteristics of this compound compared to related compounds:

CompoundBiological ActivityMIC Values (μg/mL)Notable Features
This compoundAntimicrobial (intermediate for cycloserine)Varies by derivativeForms covalent bonds with proteins
LinezolidBroad-spectrum antibacterial<1 for Gram-positiveFirst oxazolidinone approved for clinical use
TedizolidEnhanced potency against resistant strains<0.06 for MRSAImproved pharmacokinetics and lower toxicity

Properties

IUPAC Name

4-(chloromethyl)-1,3-oxazolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClNO3/c5-1-2-3(7)9-4(8)6-2/h2H,1H2,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALQADUBZEIRDQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(=O)OC(=O)N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30617761
Record name 4-(Chloromethyl)-1,3-oxazolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30617761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3981-41-7
Record name 4-(Chloromethyl)-1,3-oxazolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30617761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound is prepared by the procedure of Example 50 using 1.24 g of 2-chloro-L-alanine, 16 ml of 1.93M phosgene in toluene and 55 ml of tetrahydrofuran to give 0.150 g of the desired product.
Quantity
1.24 g
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
55 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

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